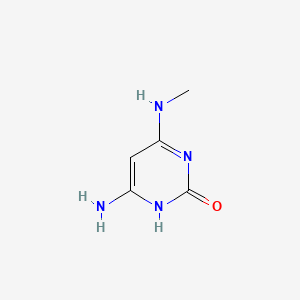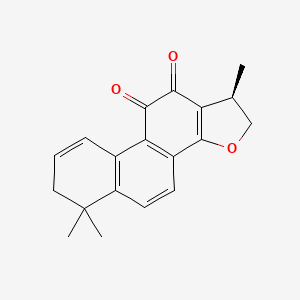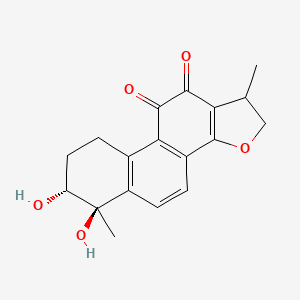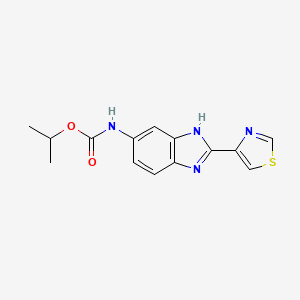
Cambendazole
概要
説明
Cambendazole is an anthelmintic compound used in veterinary medicine to control parasitic infections. It has been shown to be effective against a variety of gastrointestinal nematodes and lungworms in cattle, as well as against parasites such as Ascaris suum and Strongyloides ransomi in swine . In humans, this compound has been used to treat strongyloidiasis, demonstrating a high efficacy and minimal side effects .
Synthesis Analysis
While the provided papers do not detail the synthesis of this compound, related research on benzimidazoles, which are structurally similar to this compound, indicates that these compounds can be synthesized through various chemical pathways. For instance, a series of 1,1'-bridged 4,4'-diaryl-2,2'-bibenzimidazoles, which share the benzimidazole core with this compound, have been synthesized and analyzed for their potential as building blocks in supramolecular structures .
Molecular Structure Analysis
This compound's molecular structure is characterized by a benzimidazole core, which is a common feature in a class of compounds known for their anthelmintic activity. The efficacy of this compound can be attributed to its molecular structure, which allows it to interfere with the biological processes of parasitic worms .
Chemical Reactions Analysis
This compound undergoes metabolic reactions in the host organism, leading to the formation of various metabolites. One such metabolite, 2-carboxamido-5-isopropoxycarbonylaminobenzimidazole, has been studied, and its carboxamide nitrogen atom has been shown to be derived wholly from the parent drug, this compound . Additionally, this compound is known to metabolize into at least 13 urinary metabolites, with some of its residues incorporating into the endogenous pool of the host, such as in the protein and nucleic acid fractions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound contribute to its anthelmintic activity. For example, this compound's effects on the respiratory metabolism of Moniezia expansa include inhibiting glucose uptake, increasing glycogen utilization, and reducing ATP synthesis, which are indicative of its interference with the energy metabolism of the parasite . Moreover, this compound's ability to form macromolecular residues in the liver tissue of cattle suggests that it has a complex interaction with biological macromolecules, which may contribute to its prolonged activity and presence in the host .
科学的研究の応用
Morphological Impact on Parasites Cambendazole has been studied for its impact on parasites, specifically on their egg morphology. In a study evaluating the treatment of Capillaria obsignata in pigeons with this compound, abnormal egg shapes were observed post-treatment. This indicates the potential of this compound to induce morphological changes in parasites, which could be an important aspect of its anthelmintic action (Dorny, Berghen, & Vercruysse, 2004).
Anthelmintic Drug Residue Screening this compound is part of the group of anthelmintic drugs whose residues need monitoring in food-producing animals for consumer protection. A biochip array kit was developed for multiplex screening of more than 20 anthelmintic drugs, including this compound. This is crucial for ensuring that residues remain within legally acceptable concentrations, highlighting this compound's relevance in food safety and regulatory compliance (Porter et al., 2012).
Safety and Hazards
Cambendazole is suspected of damaging fertility or the unborn child . It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to wear protective gloves, protective clothing, eye protection, and face protection . In case of exposure or concern, it is advised to get medical advice or attention .
将来の方向性
The research and development of imidazole- and benzimidazole-containing drugs, including Cambendazole, is an increasingly active and attractive topic of medicinal chemistry . An increasing number of imidazole and benzimidazole derivatives have been explored, and related research is ongoing with infinite potentiality .
作用機序
Target of Action
Cambendazole primarily targets parasites, particularly gastrointestinal worms in animals . It is effective against a variety of these parasites, making it a valuable tool in veterinary medicine .
Mode of Action
The mode of action of this compound involves the inhibition of glucose uptake, fumarate reductase, and phosphoenolpyruvate carboxykinase . This inhibition disrupts the energy management mechanism of the parasites, leading to their paralysis and eventual death .
Biochemical Pathways
This compound’s action affects the metabolic pathways of the parasites. By inhibiting glucose uptake, it depletes the glycogen reserves of the parasites, disrupting their energy production . The inhibition of fumarate reductase and phosphoenolpyruvate carboxykinase further compounds this effect, effectively paralyzing the parasites .
Pharmacokinetics
It is known that the compound is rapidly cleared from the circulation and highly metabolized .
Result of Action
The primary result of this compound’s action is the paralysis and death of parasites. By disrupting their energy management mechanisms, the compound effectively immobilizes the parasites, leading to their expulsion or death .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound is approved for use in horses, indicating that it is effective in the specific physiological environment of these animals . .
特性
IUPAC Name |
propan-2-yl N-[2-(1,3-thiazol-4-yl)-3H-benzimidazol-5-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S/c1-8(2)20-14(19)16-9-3-4-10-11(5-9)18-13(17-10)12-6-21-7-15-12/h3-8H,1-2H3,(H,16,19)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZWHWHNCPFEXLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)NC1=CC2=C(C=C1)N=C(N2)C3=CSC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0046852 | |
| Record name | Cambendazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Urokinase is a serine protease. It cleaves plasminogen to form the active fibrinolytic protease, plasmin. | |
| Record name | Urokinase | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00013 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
26097-80-3, 9039-53-6 | |
| Record name | Cambendazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26097-80-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cambendazole [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026097803 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urokinase | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00013 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cambendazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11380 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cambendazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=377071 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Urokinase (peptidolytic) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cambendazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cambendazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.129 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Kinase (enzyme-activating), uro- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.913 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CAMBENDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/079X63S3DU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Cambendazole?
A1: this compound, like other benzimidazoles, primarily acts by binding to nematode tubulin, the protein that forms microtubules. [, , ] This binding disrupts microtubule polymerization, which is essential for various cellular processes in nematodes, ultimately leading to parasite death.
Q2: How does this compound's effect on microtubules differ from that of colchicine?
A2: While both this compound and colchicine inhibit microtubule polymerization, they exhibit different binding modes. Oxibendazole and Fenbendazole, both benzimidazoles, compete with colchicine for binding sites on tubulin. In contrast, this compound acts as a non-competitive inhibitor of colchicine binding. []
Q3: What are the downstream effects of this compound's action on nematode cells?
A3: The disruption of microtubule polymerization by this compound impacts vital cellular processes in nematodes, including:
- Impaired Glucose Uptake and Metabolism: this compound significantly reduces glucose uptake and alters carbohydrate metabolism in parasites like Hymenolepis diminuta. [] This metabolic disruption contributes to parasite weakening and death.
- Reduced Fecundity: Studies show this compound can decrease the egg production of adult worms, such as Haemonchus contortus, further hindering parasite propagation. [, ]
Q4: What is the molecular formula and weight of this compound?
A4: this compound has the molecular formula C15H17N3O3S and a molecular weight of 319.38 g/mol.
Q5: Is there spectroscopic data available for this compound?
A5: While specific spectroscopic data isn't provided in these research papers, techniques like gas chromatography-mass spectrometry have been employed to analyze this compound and its metabolites. []
Q6: Are there studies on this compound's stability under various conditions?
A6: Information regarding the stability of this compound under various conditions isn't explicitly addressed in the provided research papers.
Q7: Does this compound exhibit any catalytic properties?
A7: this compound is primarily recognized for its anthelmintic activity and hasn't been reported to possess catalytic properties. Its mode of action revolves around binding and disrupting biological structures rather than catalyzing chemical reactions.
Q8: How does the structure of this compound contribute to its anthelmintic activity?
A8: The benzimidazole core structure is crucial for the anthelmintic activity of this compound. Modifications to this core, such as the presence of specific substituents, can significantly impact its potency and spectrum of activity. [, ]
Q9: Have any studies explored the impact of structural modifications on this compound's activity?
A9: While specific SAR studies on this compound aren't detailed in these papers, research on related benzimidazoles highlights the importance of the carbamate moiety and the substituent at the 2-position of the benzimidazole ring for anthelmintic activity. [, , ]
Q10: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?
A10: Research indicates this compound is rapidly metabolized in animals, leading to the formation of numerous urinary metabolites. [] Studies using radiolabeled this compound in cattle reveal the presence of radioactivity in the liver weeks after administration. [] This suggests potential accumulation or slow elimination of certain metabolites. Additionally, one study identified a glutathione conjugate of this compound formed in the presence of liver microsomes. []
Q11: What is the spectrum of activity of this compound against various nematode species?
A11: this compound demonstrates broad-spectrum activity against a range of gastrointestinal nematodes in various animal species, including:
- Sheep: Haemonchus contortus, Trichostrongylus spp., Ostertagia spp., Nematodirus spp., Cooperia spp., Oesophagostomum spp., Strongyloides papillosus, Trichuris spp., Moniezia expansa [, , ]
- Cattle: Haemonchus placei, Ostertagia ostertagi, Trichostrongylus axei, Cooperia punctata, Bunostomum phlebotomum, Oesophagostomum radiatum, Dictyocaulus viviparus [, , ]
- Horses: Strongylus vulgaris, Strongylus edentatus, Trichostrongylus axei, Oxyuris equi, Probstmayria vivipara, Cyathostomum spp., Cylicocyclus spp., Cylicostephanus spp., Strongyloides westeri, Parascaris equorum [, , , , ]
- Goats: Muellerius capillaris []
Q12: Are there any in vitro studies that shed light on this compound's activity?
A12: In vitro studies demonstrate this compound's direct impact on nematode survival and development:
- Inhibition of Larval Development: this compound effectively inhibits the development of larvae from various nematode species, including Strongyloides ratti, Strongyloides stercoralis, and Haemonchus contortus. [, , ]
- Effects on Egg Production and Viability: this compound has been shown to reduce egg production and viability in certain nematode species, further contributing to its anthelmintic efficacy. [, ]
Q13: What animal models have been used to study this compound's efficacy?
A13: Research utilizes various animal models, including sheep, cattle, horses, goats, mice, and rats, to evaluate this compound's efficacy against a range of nematode infections. [, , , , , , , , ]
Q14: Is there evidence of resistance development to this compound in nematode populations?
A14: Yes, research indicates the development of resistance to this compound in various nematode species, particularly Haemonchus contortus in sheep. [, , ] This resistance poses significant challenges to the long-term effectiveness of this compound and other benzimidazole anthelmintics.
Q15: What are the mechanisms underlying this compound resistance in nematodes?
A15: While the exact mechanisms of this compound resistance are not fully elucidated, research suggests potential mechanisms include:
- Target Site Modifications: Mutations in the genes encoding beta-tubulin, the primary target of this compound, may alter drug binding and reduce its efficacy. [, ]
Q16: Is there cross-resistance between this compound and other anthelmintics?
A16: Yes, cross-resistance has been observed between this compound and other benzimidazole anthelmintics, such as Thiabendazole and Parbendazole. [, , , , ] This cross-resistance highlights the need for alternative anthelmintics and strategies to combat resistance development.
Q17: What is the safety profile of this compound in animals?
A17: While generally considered safe, this compound has been associated with mild adverse effects in some animals, including:
- Gastrointestinal Upset: Some animals may experience mild and transient digestive disturbances, such as anorexia, diarrhea, or colic, following this compound administration. [, ]
- Elevated Body Temperature: In rare instances, treated animals may exhibit a temporary increase in body temperature. []
Q18: Have any specific drug delivery strategies been explored for this compound?
A18: The research provided primarily focuses on conventional administration routes for this compound, such as oral drenching, boluses, and medicated feed. [, , , ] Specific studies exploring targeted drug delivery approaches are not included.
Q19: What analytical techniques are commonly used to characterize and quantify this compound?
A19: Various analytical techniques have been employed to study this compound:
- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS enables the separation and identification of this compound and its metabolites based on their mass-to-charge ratios. []
Q20: What is known about the environmental fate and potential ecotoxicological effects of this compound?
A20: Information about this compound's environmental impact, degradation pathways, and potential effects on non-target organisms is not discussed in the provided research.
Q21: Are there any studies on the dissolution rate and solubility of different this compound formulations?
A21: Specific data regarding dissolution rates and solubility of different this compound formulations are not provided in these research papers.
Q22: Have the analytical methods used to study this compound been validated?
A22: While the research mentions the use of various analytical techniques like GC-MS, specific details regarding method validation parameters, such as accuracy, precision, and specificity, are not provided.
Q23: Is there information available on quality control measures for this compound during manufacturing and distribution?
A23: The provided research primarily focuses on this compound's efficacy and modes of action, without specific details about quality control measures during manufacturing or distribution.
Q24: Does this compound elicit any significant immunological responses in treated animals?
A24: Information regarding this compound's potential to induce immunological responses is not included in the provided research.
Q25: Are there any known interactions between this compound and drug transporters?
A25: The research doesn't mention specific interactions between this compound and drug transporters.
Q26: What are some potential alternatives to this compound for treating nematode infections?
A26: Several other anthelmintic classes exist, including:
- Macrocyclic Lactones: Ivermectin, Moxidectin, and Doramectin belong to this class and are effective against a broad range of nematodes and arthropods. []
- Tetrahydropyrimidines: Pyrantel Pamoate and Morantel Tartrate are effective against various nematode species. [, ]
Q27: Are there specific guidelines for the disposal of this compound or containers that contained it?
A27: The research does not provide specific guidelines for this compound disposal. It is essential to follow local regulations and guidelines for the proper disposal of unused medication and empty containers.
Q28: What research infrastructure and resources are important for studying this compound and related anthelmintics?
A28: Essential resources include:
Q29: What are some key historical milestones in the development and use of this compound?
A29:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B3030338.png)

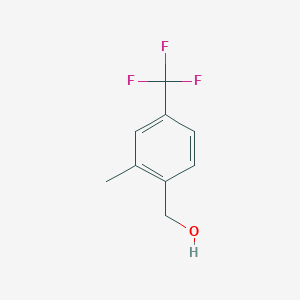
![[(4R)-4-[(1'S,2'S,3S,4S,4'S,8'R,12'R)-15'-acetyloxy-4-hydroxy-2',6,11'-trimethyl-7'-methylidene-2,6'-dioxospiro[3a,4,7,7a-tetrahydro-1-benzofuran-3,13'-5-oxatetracyclo[10.2.1.01,10.04,8]pentadec-10-ene]-5-yl]pentyl] acetate](/img/structure/B3030342.png)

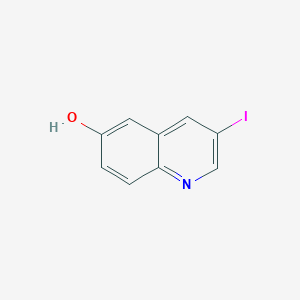
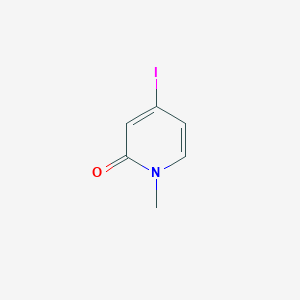
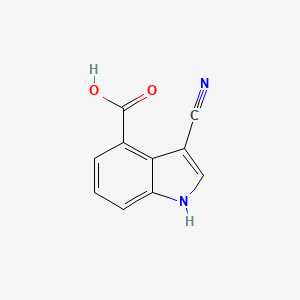
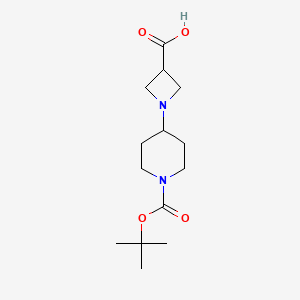
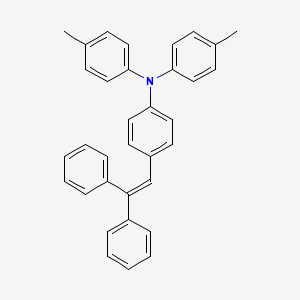
![[(2R)-1-azido-3-chloropropan-2-yl] phenyl carbonate](/img/structure/B3030356.png)
